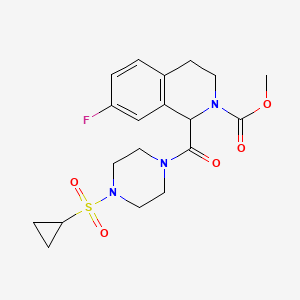

methyl 1-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 1-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule characterized by a fused dihydroisoquinoline core modified with a fluorinated aromatic ring, a piperazine-carboxylate moiety, and a cyclopropylsulfonyl group. The compound’s stereochemical configuration and electronic properties are critical to its activity, necessitating rigorous comparative analyses with structurally analogous compounds .

Properties

IUPAC Name |

methyl 1-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O5S/c1-28-19(25)23-7-6-13-2-3-14(20)12-16(13)17(23)18(24)21-8-10-22(11-9-21)29(26,27)15-4-5-15/h2-3,12,15,17H,4-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYGWEHMRBGPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1C(=O)N3CCN(CC3)S(=O)(=O)C4CC4)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H24FN3O5S |

| Molecular Weight | 425.48 g/mol |

| Purity | Typically ≥95% |

The structure features a piperazine moiety, which is commonly associated with various pharmacological effects, including antipsychotic and antidepressant properties. The presence of the cyclopropylsulfonyl group and a fluorinated isoquinoline derivative suggests unique biological activities that warrant further investigation.

Antidepressant and Anxiolytic Effects

Preliminary studies indicate that compounds with similar structural characteristics may exhibit significant activity at serotonin (5-HT) and dopamine receptors, influencing neurotransmitter systems involved in mood regulation. For instance, piperazine derivatives have been shown to possess antidepressant-like effects in behavioral tests on animal models. In one study, a related piperazine compound demonstrated anxiolytic-like activity by increasing the time spent in the center of an open field test (OFT), suggesting reduced anxiety levels .

Anti-HIV Activity

Research on related piperazine derivatives has revealed potent anti-HIV-1 activities with IC50 values at nanomolar levels. These findings suggest that this compound may also exhibit similar antiviral properties, potentially serving as a lead compound for developing new anti-HIV therapies .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific biological targets such as neurotransmitter receptors or enzymes involved in signaling pathways. The compound's structural features suggest potential interactions with serotonin receptors, which play critical roles in mood regulation and anxiety .

Study on Behavioral Effects

In a controlled study investigating the behavioral effects of piperazine derivatives, compounds similar to this compound were administered to mice. The results indicated significant reductions in immobility time during forced swim tests (FST) and tail suspension tests (TST), further supporting the antidepressant-like properties attributed to these compounds .

Antiviral Efficacy

Another study focused on the antiviral efficacy of related piperazine compounds against HIV-1 demonstrated that certain analogs exhibited comparable potency to established antiviral drugs while showing improved solubility and bioavailability. This highlights the potential of this compound as a candidate for further development in antiviral therapies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features for Comparison

The compound’s uniqueness lies in its:

- 7-Fluoro substitution on the dihydroisoquinoline ring, which influences electron distribution and steric interactions.

- Cyclopropylsulfonyl-piperazine moiety , contributing to lipophilicity and conformational rigidity.

- Methyl ester group , affecting solubility and metabolic stability.

Comparison with Analogous Scaffolds

Methodological Insights from Evidence

The determination of stereochemical configuration in the target compound would likely follow strategies similar to those used for dendalone 3-hydroxybutyrate :

- Optical Rotation Comparison : Critical for assigning absolute configurations (e.g., 3′R-configuration in dendalone derivatives ).

- NOESY Correlations: Used to confirm relative configurations by analyzing spatial proximities of protons.

Functional Group Impact

- Cyclopropylsulfonyl vs. Aryl-sulfonyl : The cyclopropyl group may reduce metabolic oxidation compared to bulkier aryl groups, enhancing stability.

- Fluoro Substitution: The 7-fluoro group likely increases electronegativity and binding precision compared to non-halogenated analogs.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing the piperazine-sulfonyl moiety in this compound, and how can yield variability be minimized?

Methodological Answer: The piperazine-sulfonyl group can be synthesized via nucleophilic substitution or coupling reactions. For example, in analogous piperazine derivatives, coupling with cyclopropylsulfonyl chloride under anhydrous conditions (e.g., DCM/EtOH, 4:1 v/v) at 0–25°C with triethylamine as a base achieves yields of 20–35% . Yield variability often arises from incomplete activation of the sulfonyl chloride or competing side reactions. To mitigate this:

Q. Q2. Which analytical methods are most reliable for confirming the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid) for baseline separation of impurities .

- NMR : ¹H and ¹³C NMR should confirm the presence of key functional groups (e.g., cyclopropylsulfonyl at δ 1.0–1.5 ppm, fluoro-substituted isoquinoline protons at δ 7.2–8.1 ppm) .

- HRMS : Validate molecular weight with <2 ppm error to confirm the absence of unintended adducts .

Q. Q3. How should researchers handle stability issues during long-term storage of this compound?

Methodological Answer:

- Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.

- Avoid aqueous solvents; use anhydrous DMSO or DCM for stock solutions.

- Monitor stability via periodic HPLC analysis (e.g., every 6 months) to detect decomposition products like oxidized sulfonyl groups or hydrolyzed ester moieties .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the cyclopropylsulfonyl group in biological activity?

Methodological Answer:

- Synthetic Analogues : Replace the cyclopropylsulfonyl group with alternative sulfonyl (e.g., methylsulfonyl) or non-sulfonyl (e.g., acetyl) groups using parallel synthesis .

- Biological Assays : Test analogues in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate substituent effects with activity.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess steric/electronic interactions between the sulfonyl group and the target’s active site .

Q. Q5. How can conflicting NMR data for the fluoro-isoquinoline core be resolved in structural characterization?

Methodological Answer:

- Decoupling Experiments : Use ¹H-¹³C HSQC/HMBC to assign overlapping proton signals (e.g., distinguishing C7-fluoro from C3/4 protons).

- Solvent Effects : Re-run NMR in deuterated DMSO to enhance resolution of aromatic protons via hydrogen-bonding interactions .

- Comparative Analysis : Cross-reference with published spectra of structurally related fluoro-isoquinoline derivatives .

Q. Q6. What in silico strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to estimate LogP (target <3), TPSA (<90 Ų), and GI absorption. Parameters from analogous piperazine-carboxylates suggest moderate bioavailability (LogP ~2.5, TPSA ~85 Ų) .

- Metabolic Stability : Simulate CYP450 metabolism (e.g., CYP3A4/2D6 inhibition) using StarDrop or Schrödinger Suite to prioritize derivatives with lower metabolic liability .

Data Contradiction Analysis

Q. Q7. How should researchers address discrepancies in reported synthetic yields for similar piperazine-carboxylate derivatives?

Methodological Answer:

- Parameter Optimization : Vary reaction time (e.g., 12–48 hr) and temperature (25°C vs. reflux) to identify critical factors. For example, prolonged heating (>24 hr) may degrade sensitive ester groups .

- Catalyst Screening : Test alternative catalysts (e.g., Hünig’s base vs. triethylamine) to improve coupling efficiency .

- Scale-Up Adjustments : Confirm reproducibility at small scale (≤1 mmol) before scaling to >10 mmol, where mixing efficiency becomes critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.